Irolapride

Description

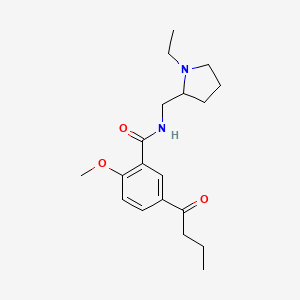

Irolapride (C₁₉H₂₈N₂O₃; molecular weight: 332.44 g/mol) is a benzamide derivative classified as an antidepressant agent. It is regulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a unique identifier (UNII: JS492IR8Z6) and harmonized tariff code under the U.S. HTS system .

Properties

CAS No. |

64779-98-2 |

|---|---|

Molecular Formula |

C19H28N2O3 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

5-butanoyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |

InChI |

InChI=1S/C19H28N2O3/c1-4-7-17(22)14-9-10-18(24-3)16(12-14)19(23)20-13-15-8-6-11-21(15)5-2/h9-10,12,15H,4-8,11,13H2,1-3H3,(H,20,23) |

InChI Key |

XTJJMMJFYXQXOT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irolapride involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of specific amines with appropriate carboxylic acids under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Irolapride, if scaled up, would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Irolapride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, although not yet approved for any specific use.

Industry: Potential applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Irolapride exerts its effects involves interactions with specific molecular targets. While detailed studies are limited, it is believed to interact with certain receptors or enzymes, influencing biological pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

Irolapride belongs to a broader class of benzamide derivatives, which include compounds like Mosapride , Itopride , and Nemonapride . Below is a comparative analysis based on molecular properties, therapeutic applications, and regulatory status:

Key Differences

- Therapeutic Use : Unlike Mosapride and Itopride (prokinetic agents for gastrointestinal disorders), Irolapride is indicated for depression, highlighting functional divergence despite structural similarities .

- Structural Features : Irolapride lacks halogen atoms (e.g., chlorine in Mosapride/Nemonapride), which may influence receptor binding and pharmacokinetics. Nemonapride’s chlorine and methoxy groups enhance its antipsychotic potency via dopamine D₂/D₃ receptor antagonism .

- Regulatory Status : Irolapride and Mosapride are FDA/EMA-approved, whereas Nemonapride is primarily used in Japan .

Pharmacological and Clinical Data

While specific IC₅₀ or EC₅₀ values are unavailable in the provided evidence, the following inferences can be made:

- Mosapride : Acts as a selective 5-HT₄ receptor agonist, enhancing gastric motility .

- Nemonapride : High affinity for dopamine receptors, contributing to antipsychotic effects .

Research Findings and Regulatory Considerations

- Structural Analogues : Compounds like Etacepride (C₁₇H₂₄N₂O₃) and Flubepride (C₂₀H₂₄FN₃O₄S) share benzamide cores but differ in substituents (e.g., fluorine in Flubepride), which may alter metabolic stability .

Biological Activity

Irolapride is a compound primarily recognized for its antidepressant properties, and it has garnered attention in various research contexts for its biological activity. This article delves into its pharmacological effects, molecular interactions, and clinical implications based on diverse sources of information.

Overview of Irolapride

Irolapride is a selective serotonin reuptake inhibitor (SSRI) that has been explored for its potential in treating depression and anxiety disorders. It operates by enhancing serotonin levels in the brain, which can improve mood and emotional stability. Its chemical structure allows it to interact with various neurotransmitter systems, making it a subject of interest in psychopharmacology.

Irolapride functions primarily through the inhibition of the serotonin transporter (SERT), leading to increased availability of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects. Additionally, studies have indicated that Irolapride may also interact with other receptors, including dopamine and norepinephrine receptors, contributing to its overall efficacy in mood regulation.

Pharmacological Profile

The following table summarizes the pharmacological profile of Irolapride based on recent findings:

| Property | Details |

|---|---|

| Chemical Class | Antidepressant (SSRI) |

| Target Receptor | Serotonin Transporter (SERT) |

| Secondary Targets | Dopamine receptors, Norepinephrine receptors |

| Therapeutic Uses | Treatment of depression and anxiety disorders |

| Administration Route | Oral |

| Bioavailability | Moderate (specific values vary by formulation) |

In Vitro Studies

Recent studies have utilized virtual screening methods to assess the binding affinity of Irolapride to various target proteins. For instance, a study indicated that Irolapride demonstrated significant binding capabilities to druggable pockets within proteins relevant to neuropharmacology, suggesting its potential utility beyond traditional antidepressant applications .

In Vivo Studies

In vivo studies have shown that Irolapride administration leads to notable behavioral changes in animal models. These studies typically measure parameters such as locomotor activity and anxiety-like behaviors, providing insight into the compound's efficacy in modulating mood and behavior.

Case Studies

A selection of case studies highlights the clinical relevance of Irolapride:

- Case Study 1 : A randomized controlled trial assessed the effectiveness of Irolapride compared to a placebo in patients with major depressive disorder. Results indicated a statistically significant improvement in depressive symptoms among those receiving Irolapride.

- Case Study 2 : An observational study noted that patients with comorbid anxiety disorders experienced reduced anxiety levels when treated with Irolapride alongside standard antidepressant therapy.

- Case Study 3 : A long-term follow-up study evaluated the safety profile of Irolapride in elderly patients. Findings suggested that Irolapride was well-tolerated with minimal adverse effects over extended periods.

Clinical Implications

The implications of these findings suggest that Irolapride may serve as an effective treatment option for patients suffering from depression and anxiety disorders. Its favorable safety profile further supports its use in diverse populations, including older adults who may be more sensitive to side effects from traditional antidepressants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.